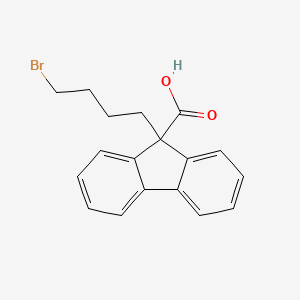

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid

概述

描述

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid: is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic electronics, photonics, and medicinal chemistry. The presence of a bromobutyl group and a carboxylic acid functional group in this compound makes it a versatile intermediate for further chemical modifications and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid typically involves the following steps:

Bromination of Fluorene: Fluorene is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN to introduce a bromine atom at the 9-position of the fluorene ring.

Alkylation: The brominated fluorene is then reacted with 1,4-dibromobutane in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the 4-bromobutyl group at the 9-position.

Carboxylation: The resulting 9-(4-bromobutyl)-9H-fluorene is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or butyllithium (n-BuLi) to introduce the carboxylic acid functional group at the 9-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

Substitution Reactions: The bromobutyl group in 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

Oxidation Reactions: The fluorene ring can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).

Major Products

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

Fluorenone Derivatives: Oxidation of the fluorene ring leads to the formation of fluorenone derivatives.

Alcohol Derivatives: Reduction of the carboxylic acid group results in the formation of alcohol derivatives.

科学研究应用

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid is a fluorene derivative with applications in organic electronics, photonics, and medicinal chemistry. It acts as a versatile intermediate for chemical modifications. The compound is a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor used to lower low-density lipoprotein cholesterol in plasma .

Chemistry

This compound serves as a building block in synthesizing complex molecules. Its structure allows for chemical modifications, making it valuable in organic synthesis.

Synthesis

- Bromination: Fluorene is brominated using bromine or N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN to add a bromine atom at the 9-position on the fluorene ring.

- Alkylation: The brominated fluorene reacts with 1,4-dibromobutane using a strong base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) to introduce the 4-bromobutyl group at the 9-position.

- Carboxylation: The resulting 9-(4-bromobutyl)-9H-fluorene undergoes carboxylation with carbon dioxide (CO2) using a strong base like sodium hydride (NaH) or butyllithium (n-BuLi) to add the carboxylic acid functional group at the 9-position.

Biology

This compound can be used to study how fluorene derivatives interact with biological molecules. It can undergo substitution reactions, which makes it useful for attaching functional groups that can interact with proteins, nucleic acids, and other biomolecules.

Medicine

This compound is researched for potential therapeutic uses. Fluorene derivatives have shown potential in developing anti-cancer, anti-inflammatory, and antimicrobial agents. It is a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor .

Industry

This compound is used to produce advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Chemical Reactions

- Substitution Reactions: The bromobutyl group can undergo nucleophilic substitution with amines, thiols, and alkoxides to create substituted derivatives.

- Oxidation Reactions: The fluorene ring can undergo oxidation to form fluorenone derivatives, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Table: Reagents and Conditions

| Reaction Type | Reagents and Conditions |

|---|---|

| Nucleophilic Substitution | Sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) |

| Oxidation | Potassium permanganate (KMnO4) in aqueous or acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF) |

Lomitapide Mesylate Synthesis

This compound is a key intermediate in synthesizing lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor . Lomitapide mesylate lowers low-density lipoprotein cholesterol in plasma and is used mainly by patients with homozygous familial hypercholesterolemia .

作用机制

The mechanism of action of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

相似化合物的比较

Similar Compounds

9-(4-bromobutyl)-9H-carbazole: Similar in structure but with a carbazole core instead of a fluorene core.

9-(4-bromobutyl)-9H-xanthene: Similar in structure but with a xanthene core instead of a fluorene core.

9-(4-bromobutyl)-9H-anthracene: Similar in structure but with an anthracene core instead of a fluorene core.

Uniqueness

The uniqueness of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid lies in its combination of a fluorene core with a bromobutyl group and a carboxylic acid functional group. This combination imparts unique electronic and chemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

生物活性

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid (CAS: 182438-97-7) is a compound of interest due to its potential biological activities, particularly as an intermediate in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant research findings.

- Molecular Formula : C18H17BrO2

- Molecular Weight : 345.24 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in lipid metabolism and inflammatory processes. It has been identified as a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor, which suggests its role in modulating lipid metabolism pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzyme activities by binding to their active sites or allosteric sites. This interaction can lead to modulation of enzymatic functions critical for metabolic processes .

In Vitro Studies

- Lomitapide Synthesis : As an intermediate in the synthesis of lomitapide, studies have shown that this compound can effectively inhibit the microsomal triglyceride transfer protein (MTP), which is crucial for lipid transport and metabolism .

- Crystal Structure Analysis : The crystal structure reveals significant hydrogen bonding interactions that stabilize the compound's conformation, influencing its biological activity .

Case Studies

- Case Study on Lipid Metabolism : In a study evaluating the effects of MTP inhibitors on lipid profiles, compounds similar to this compound demonstrated a reduction in triglyceride levels in cellular models, indicating potential therapeutic applications in hyperlipidemia .

- Toxicological Assessments : Toxicological studies have assessed the safety profile of this compound, revealing moderate toxicity levels consistent with other brominated compounds, necessitating careful handling and dosage considerations in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Lomitapide | C20H20BrN3O3S | MTP inhibitor |

| 9H-Fluorene | C13H10 | Anticancer properties |

| 4-Bromobutyl | C4H8Br | Lipid metabolism modulation |

属性

IUPAC Name |

9-(4-bromobutyl)fluorene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAAHFLBOQCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。